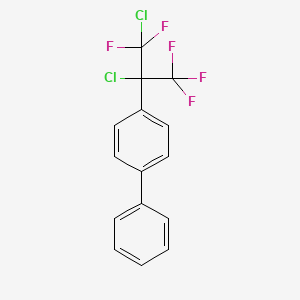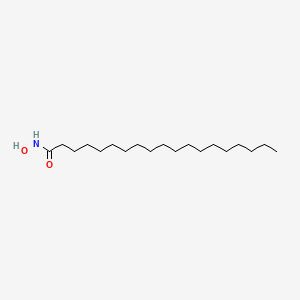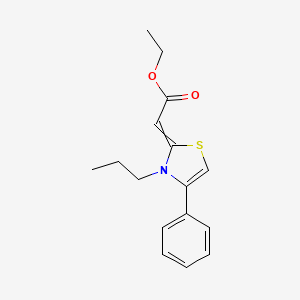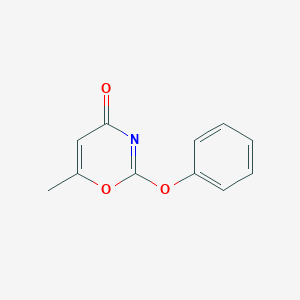![molecular formula C14H20O3S B14590317 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one CAS No. 61239-71-2](/img/structure/B14590317.png)
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one is an organic compound that belongs to the class of ketones It features an ethoxy group, a methanesulfinyl group, and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one typically involves multiple steps:
Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an ethylating agent under basic conditions.
Introduction of the Methanesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction where a phenyl group is introduced to the pentanone backbone using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methanesulfinyl group can participate in redox reactions, while the ketone and ethoxy groups can engage in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1-[4-(methylthio)phenyl]pentan-1-one: Similar structure but with a methylthio group instead of a methanesulfinyl group.
5-Ethoxy-1-[4-(methylsulfonyl)phenyl]pentan-1-one: Similar structure but with a methylsulfonyl group instead of a methanesulfinyl group.
Uniqueness
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
CAS No. |
61239-71-2 |
|---|---|
Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
5-ethoxy-1-(4-methylsulfinylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H20O3S/c1-3-17-11-5-4-6-14(15)12-7-9-13(10-8-12)18(2)16/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
IHWPIUUATFQLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(=O)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)


![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)


![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)


